2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

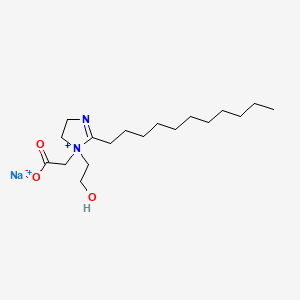

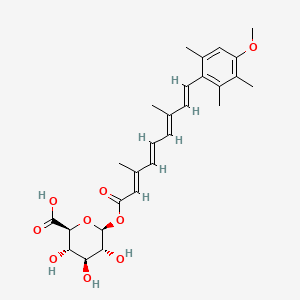

The molecular structure of “2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid” is based on its molecular formula C4H9NO2. It’s important to note that amino acids typically contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid” is 109.158. More detailed physical and chemical properties such as melting point, solubility, and pKa values are not provided in the sources .Scientific Research Applications

Biochemistry Research

2-Methylalanine-d6: is extensively used in biochemistry research for studying protein structure and function. It is a non-standard amino acid that can be incorporated into proteins through biosynthetic pathways or chemical modifications. This allows for detailed analysis of protein interactions and dynamics using mass spectrometry due to the increased sensitivity and resolution provided by the deuterium labeling .

Medical Research

In medical research, 2-Methylalanine-d6 serves as a tool for proteomics studies. It helps in understanding the complex protein structures and functions within biological systems, which is crucial for identifying biomarkers for diseases and developing targeted therapies .

Pharmaceutical Development

The compound plays a role in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients. Its stable isotope labeling is beneficial for tracing and quantifying biochemical pathways in drug metabolism studies, aiding in the design of more effective drugs .

Environmental Science

2-Methylalanine-d6: contributes to environmental science by aiding in the study of biochemical processes that occur in various ecosystems. Researchers can track the compound’s movement and transformation in the environment, providing insights into the ecological impact of chemical substances .

Food Industry

In the food industry, 2-Methylalanine-d6 can be used for research into food safety and quality. It assists in the identification of contaminants and the assessment of nutritional content, ensuring the safety and healthfulness of food products .

Agricultural Research

Agricultural research benefits from 2-Methylalanine-d6 through its application in plant metabolomics. It helps in examining the metabolic responses of crops to environmental stressors, which is vital for developing resilient agricultural practices and improving crop yields .

Chemical Engineering

2-Methylalanine-d6: is valuable in chemical engineering for the development of new synthetic pathways and the optimization of existing processes. Its stable isotope labeling enables precise tracking of chemical reactions, which is essential for scaling up production and improving efficiency .

Materials Science

Lastly, in materials science, 2-Methylalanine-d6 is used to investigate the properties of novel materials. Its incorporation into polymers and other materials can provide information on the molecular structure and stability, influencing the design of advanced materials with specific characteristics .

Mechanism of Action

Target of Action

2-Methylalanine-d6, also known as 2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid or NSC 16590-d6, is a stable isotope labeled derivative of the amino acid 2-methylalanine . It is primarily used in research and analytical applications, specifically in studies related to protein structure and function . The primary targets of 2-Methylalanine-d6 are proteins, where it can be incorporated into proteins through biosynthetic pathways or chemical modifications .

Mode of Action

The mode of action of 2-Methylalanine-d6 involves its incorporation into proteins. This non-standard amino acid can be incorporated into proteins through biosynthetic pathways or chemical modifications . This allows for the analysis of protein structure and function using mass spectrometry .

Biochemical Pathways

Given its role in protein structure and function, it can be inferred that it may influence pathways related to protein synthesis and modification .

Pharmacokinetics

As a stable isotope labeled derivative of 2-methylalanine, it is likely to share similar pharmacokinetic properties with its parent compound .

Result of Action

The result of the action of 2-Methylalanine-d6 is primarily observed in its effects on protein structure and function. By incorporating into proteins, it allows for the analysis of protein structure and function using mass spectrometry . This can provide valuable insights into protein dynamics, conformational changes, and interactions .

Action Environment

The action of 2-Methylalanine-d6 is likely to be influenced by various environmental factors such as pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858009 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

CAS RN |

50348-93-1 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

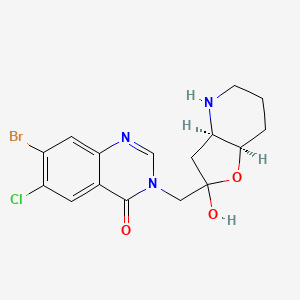

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

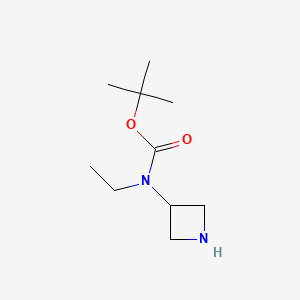

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)